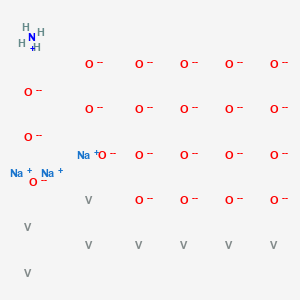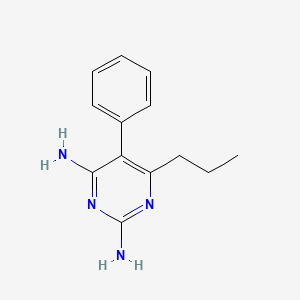![molecular formula C48H93BiO6S3 B13788355 Bismuth tris[12-(butylthio)dodecanoate] CAS No. 6591-57-7](/img/structure/B13788355.png)
Bismuth tris[12-(butylthio)dodecanoate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth tris[12-(butylthio)dodecanoate]: is an organobismuth compound with the molecular formula C48H93BiO6S3 and a molecular weight of 1071.4238 . This compound is known for its unique structure, where bismuth is coordinated with three 12-(butylthio)dodecanoate ligands. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bismuth tris[12-(butylthio)dodecanoate] can be synthesized through the reaction of bismuth nitrate with 12-(butylthio)dodecanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: While specific industrial production methods for bismuth tris[12-(butylthio)dodecanoate] are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth tris[12-(butylthio)dodecanoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert the bismuth center to lower oxidation states.
Substitution: The 12-(butylthio)dodecanoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while substitution reactions can produce new organobismuth compounds with different ligands .
Applications De Recherche Scientifique
Chemistry: Bismuth tris[12-(butylthio)dodecanoate] is used as a precursor in the synthesis of other organobismuth compounds. Its unique structure and reactivity make it valuable for studying coordination chemistry and developing new bismuth-based materials .
Biology and Medicine: Bismuth compounds are known for their antimicrobial properties, and bismuth tris[12-(butylthio)dodecanoate] may be explored for similar uses .
Industry: In the industrial sector, bismuth tris[12-(butylthio)dodecanoate] can be used as a catalyst or additive in various chemical processes. Its stability and reactivity make it suitable for applications in polymerization and other industrial reactions .
Mécanisme D'action
The mechanism by which bismuth tris[12-(butylthio)dodecanoate] exerts its effects involves coordination with biological molecules and disruption of cellular processes. The bismuth center can interact with thiol groups in proteins, leading to inhibition of enzyme activity and antimicrobial effects. The specific molecular targets and pathways involved depend on the biological context and the nature of the interactions .
Comparaison Avec Des Composés Similaires
Bismuth tris[12-(mercaptododecanoate)]: Similar structure but with mercapto groups instead of butylthio groups.
Bismuth tris[12-(octylthio)dodecanoate]: Similar structure with octylthio groups instead of butylthio groups.
Uniqueness: Bismuth tris[12-(butylthio)dodecanoate] is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The butylthio groups provide a balance of hydrophobicity and reactivity, making the compound versatile for various applications .
Propriétés
Numéro CAS |
6591-57-7 |
|---|---|
Formule moléculaire |
C48H93BiO6S3 |
Poids moléculaire |
1071.4 g/mol |
Nom IUPAC |
bismuth;12-butylsulfanyldodecanoate |
InChI |
InChI=1S/3C16H32O2S.Bi/c3*1-2-3-14-19-15-12-10-8-6-4-5-7-9-11-13-16(17)18;/h3*2-15H2,1H3,(H,17,18);/q;;;+3/p-3 |
Clé InChI |
XFYCYBONVVUUOO-UHFFFAOYSA-K |
SMILES canonique |
CCCCSCCCCCCCCCCCC(=O)[O-].CCCCSCCCCCCCCCCCC(=O)[O-].CCCCSCCCCCCCCCCCC(=O)[O-].[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



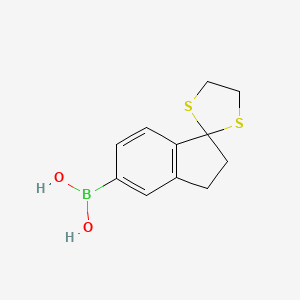
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
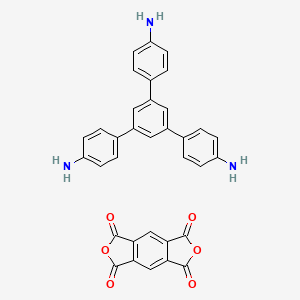
![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)
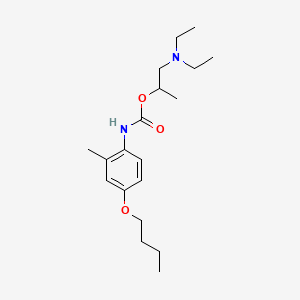
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)
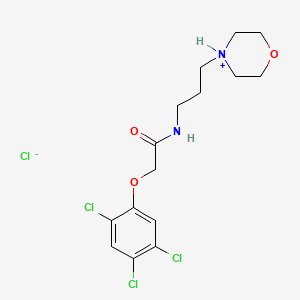
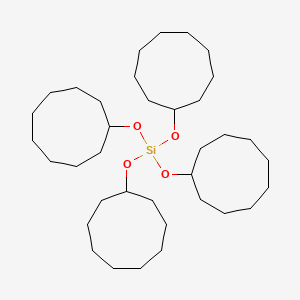
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
